molecular formula C10H14N2O2 B13289407 Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Cat. No.: B13289407
M. Wt: 194.23 g/mol
InChI Key: IYTJYJGDNLHZGQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate: is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of propanoate and contains a pyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate typically involves the reaction of pyridine derivatives with amino acids or their esters. One common method is the condensation of 4-pyridinecarboxaldehyde with methyl 3-amino-2-propanoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • Methyl 3-amino-3-(pyridin-4-yl)propanoate
  • Ethyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate
  • Methyl 2-amino-3-(pyridin-4-yl)propanoate

Comparison: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is unique due to its specific substitution pattern on the propanoate backbone. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer better binding affinity or selectivity for certain enzymes or receptors .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3

InChI Key

IYTJYJGDNLHZGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN

Origin of Product

United States

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